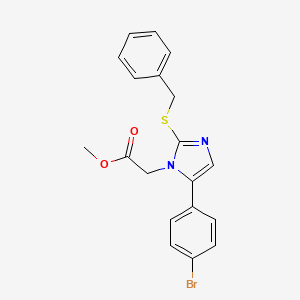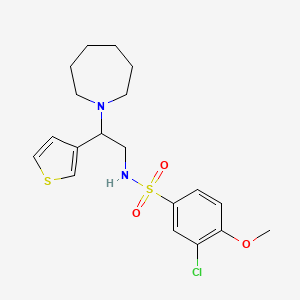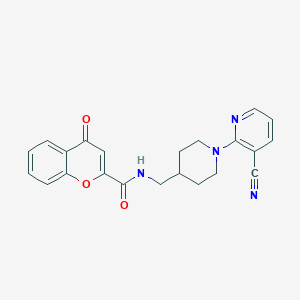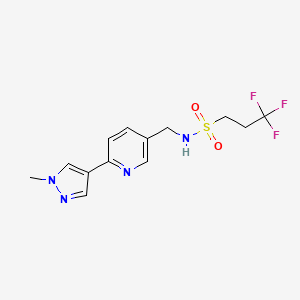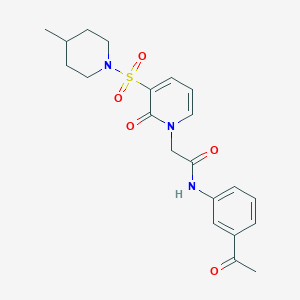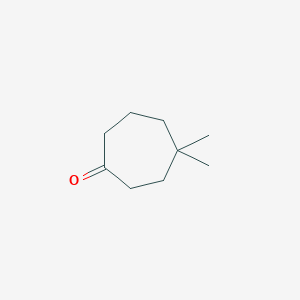![molecular formula C20H17N5O2S B2859676 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol CAS No. 1226442-09-6](/img/structure/B2859676.png)
2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol possess potent antimicrobial properties. For instance, a study by Carcanague et al. (2002) discovered a set of compounds derived from this chemical structure which displayed selective activity against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments (Carcanague et al., 2002). Similarly, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antitumor Properties
Compounds with a similar structure have been investigated for their potential in cancer treatment. Faheem (2018) evaluated novel derivatives of 1,3,4-oxadiazole and pyrazoles, including 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol, for their toxicity, tumor inhibition, and anti-inflammatory actions. These compounds showed promising results in inhibiting tumor growth and reducing inflammation (Faheem, 2018).
Applications in Polymer Chemistry
Y. Mansoori et al. (2012) explored the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, based on a similar structure. These polymers showed potential applications due to their solubility and thermal stability (Mansoori et al., 2012).
Corrosion Inhibition
Research by Ammal, Prajila, and Joseph (2018) demonstrated the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Mécanisme D'action
Target of Action
It’s known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may target enzymes or proteins essential to these pathogens.
Mode of Action
Compounds with 1,2,4-oxadiazole structures have been found to exhibit significant anti-infective activity . The interaction of this compound with its targets could lead to the inhibition of essential biological processes in the pathogens, resulting in their death or growth inhibition.
Biochemical Pathways
Given the anti-infective activity of 1,2,4-oxadiazoles , it’s likely that this compound interferes with key biochemical pathways in the pathogens, disrupting their normal functions and leading to their death or growth inhibition.
Result of Action
Given the anti-infective activity of 1,2,4-oxadiazoles , it’s likely that this compound exerts its effects at the molecular and cellular levels, leading to the death or growth inhibition of the pathogens.
Propriétés
IUPAC Name |
2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-2-13-3-5-15(6-4-13)19-24-18(27-25-19)12-28-20-22-16(11-17(26)23-20)14-7-9-21-10-8-14/h3-11H,2,12H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRSQUYLDDSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

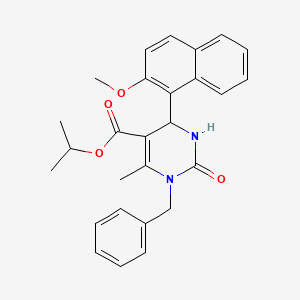

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)
